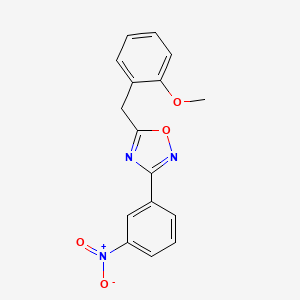![molecular formula C14H24N2OS B5788171 N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT251545 and belongs to the class of carbonic anhydrase inhibitors.
Mecanismo De Acción
The mechanism of action of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in maintaining the pH balance of cancer cells, and its overexpression is associated with tumor growth and metastasis. Inhibition of CA IX by N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide leads to a decrease in extracellular pH, which in turn inhibits cancer cell proliferation and promotes apoptosis.
Biochemical and Physiological Effects:
N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide has been shown to have a significant impact on cancer cell growth and survival. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide in lab experiments include its high potency and selectivity for CA IX. This compound has been optimized to yield high purity and yield, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide is its potential toxicity, which may limit its use in clinical trials.
Direcciones Futuras
There are several future directions for the study of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide. One potential area of research is the development of novel derivatives of this compound with increased potency and selectivity for CA IX. Another area of research is the investigation of the potential use of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to evaluate the safety and efficacy of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide in clinical trials.
Conclusion:
In conclusion, N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide is a promising compound with potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. The mechanism of action of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide involves the inhibition of CA IX, which leads to a decrease in extracellular pH, inhibiting cancer cell proliferation and promoting apoptosis. While there are limitations to the use of this compound in clinical trials, further studies are needed to evaluate its safety and efficacy.
Métodos De Síntesis
The synthesis of N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide involves the reaction between cyclohexylamine and carbon disulfide to form cyclohexylaminothiocarbamoyl sulfenyl chloride. This intermediate is then reacted with cyclohexylamine and sodium hydroxide to form the final product, N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide. The synthesis of this compound has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. Inhibition of CA IX leads to a decrease in extracellular pH, which in turn inhibits cancer cell proliferation and promotes apoptosis.
Propiedades
IUPAC Name |
N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSITWUKYQFBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5788092.png)
![N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788100.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B5788107.png)
![N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)
![4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5788130.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5788147.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5788159.png)
![3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)
![N-[(dibenzylamino)carbonothioyl]-2-methylpropanamide](/img/structure/B5788178.png)


![2-[(4-morpholinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5788195.png)